4-(4-ethylpiperazin-1-yl)-2-(4-nitrophenyl)quinazoline;hydrochloride
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Overview
Description
4-(4-ethylpiperazin-1-yl)-2-(4-nitrophenyl)quinazoline;hydrochloride is a synthetic organic compound that belongs to the quinazoline class Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-ethylpiperazin-1-yl)-2-(4-nitrophenyl)quinazoline;hydrochloride typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the condensation of anthranilic acid derivatives with formamide or other suitable reagents.
Introduction of the Nitro Group: The nitro group can be introduced via nitration reactions using nitric acid or other nitrating agents.
Attachment of the Piperazine Moiety: The piperazine ring can be attached through nucleophilic substitution reactions, often using piperazine derivatives and suitable leaving groups.
Formation of the Hydrochloride Salt: The final compound can be converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine moiety or the nitro group.
Reduction: Reduction reactions can convert the nitro group to an amine group, potentially altering the compound’s biological activity.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the quinazoline core or the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are often used in substitution reactions.
Major Products Formed
Oxidation Products: Oxidized derivatives of the piperazine or nitro group.
Reduction Products: Amino derivatives formed from the reduction of the nitro group.
Substitution Products: Various substituted quinazoline derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(4-ethylpiperazin-1-yl)-2-(4-nitrophenyl)quinazoline;hydrochloride would depend on its specific biological target. Generally, quinazoline derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
4-(4-methylpiperazin-1-yl)-2-(4-nitrophenyl)quinazoline: Similar structure with a methyl group instead of an ethyl group.
4-(4-ethylpiperazin-1-yl)-2-(4-aminophenyl)quinazoline: Similar structure with an amino group instead of a nitro group.
4-(4-ethylpiperazin-1-yl)-2-(4-chlorophenyl)quinazoline: Similar structure with a chloro group instead of a nitro group.
Uniqueness
The unique combination of the ethylpiperazine moiety and the nitrophenyl group in 4-(4-ethylpiperazin-1-yl)-2-(4-nitrophenyl)quinazoline;hydrochloride may confer distinct biological activities and chemical properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with improved efficacy and selectivity.
Properties
IUPAC Name |
4-(4-ethylpiperazin-1-yl)-2-(4-nitrophenyl)quinazoline;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O2.ClH/c1-2-23-11-13-24(14-12-23)20-17-5-3-4-6-18(17)21-19(22-20)15-7-9-16(10-8-15)25(26)27;/h3-10H,2,11-14H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMEFNZVLIBSTJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)[N+](=O)[O-].Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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